molecular formula C11H13ClN2O2 B3000612 2-chloro-1-[5-(pyrrolidine-1-carbonyl)-1H-pyrrol-3-yl]ethan-1-one CAS No. 873790-25-1

2-chloro-1-[5-(pyrrolidine-1-carbonyl)-1H-pyrrol-3-yl]ethan-1-one

Cat. No.: B3000612
CAS No.: 873790-25-1
M. Wt: 240.69
InChI Key: VIYHJEYDCBDIDU-UHFFFAOYSA-N
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Description

2-chloro-1-[5-(pyrrolidine-1-carbonyl)-1H-pyrrol-3-yl]ethan-1-one is a useful research compound. Its molecular formula is C11H13ClN2O2 and its molecular weight is 240.69. The purity is usually 95%.
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Scientific Research Applications

Hydrogen Bonding in Derivatives

The study by Domagała et al. (2022) investigated the crystal and molecular structure of carbonyl 2-substituted pyrroles, including a compound closely related to 2-chloro-1-[5-(pyrrolidine-1-carbonyl)-1H-pyrrol-3-yl]ethan-1-one. They emphasized the significance of hydrogen bonds in these structures, influencing stability and intermolecular interactions.

Electrooptic Film Fabrication

Facchetti et al. (2006) explored the use of pyrrole-pyridine-based dibranched chromophores, including a compound structurally similar to the one , for electrooptic film fabrication. This research highlights the potential of such compounds in developing advanced materials with specific optical and electrooptic properties (Facchetti et al., 2006).

Synthesis of Heterocyclic Compounds

Sosnovskikh et al. (2014) discussed the synthesis of heterocyclic compounds involving 1-benzopyrano[2,3-c]pyrrolidines. The role of compounds like this compound in such syntheses is critical for the development of novel heterocyclic systems with potential applications in various fields, including pharmaceuticals (Sosnovskikh et al., 2014).

Catalytic Applications in Organic Reactions

Singh et al. (2009) explored the use of pyrrolidine derivatives in catalyzing organic reactions. Compounds similar to this compound can act as ligands in various catalytic processes, thus playing a significant role in facilitating complex organic syntheses (Singh et al., 2009).

Synthesis of New Heterocyclic Betaines

Funt et al. (2018) synthesized new heterocyclic betaines, demonstrating the versatility of compounds like this compound in creating new chemical entities. These betaines have potential applications in various chemical and pharmaceutical contexts (Funt et al., 2018).

Development of Conducting Polymers

Sotzing et al. (1996) investigated the use of pyrrole-based monomers, including derivatives similar to the compound , for the development of conducting polymers. These findings contribute to the advancement of materials science, particularly in the area of conductive materials (Sotzing et al., 1996).

Properties

IUPAC Name

2-chloro-1-[5-(pyrrolidine-1-carbonyl)-1H-pyrrol-3-yl]ethanone
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H13ClN2O2/c12-6-10(15)8-5-9(13-7-8)11(16)14-3-1-2-4-14/h5,7,13H,1-4,6H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VIYHJEYDCBDIDU-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN(C1)C(=O)C2=CC(=CN2)C(=O)CCl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H13ClN2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

240.68 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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